(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 203866-13-1
VCID: VC21539782
InChI: InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
Molecular Formula: C10H16FNO4
Molecular Weight: 233.24 g/mol

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

CAS No.: 203866-13-1

Cat. No.: VC21539782

Molecular Formula: C10H16FNO4

Molecular Weight: 233.24 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid - 203866-13-1

CAS No. 203866-13-1
Molecular Formula C10H16FNO4
Molecular Weight 233.24 g/mol
IUPAC Name (2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1
Standard InChI Key YGWZXQOYEBWUTH-BQBZGAKWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)F
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F

Chemical and Physical Properties

Structural Features and Molecular Information

The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid possesses a core pyrrolidine structure with specific substitutions and stereochemistry. Based on analysis of related compounds, we can deduce its key properties:

PropertyValue
Molecular FormulaC₁₀H₁₆FNO₄
Molecular WeightApproximately 233.24 g/mol
Stereochemistry2S,4S configuration
Functional GroupsCarboxylic acid, N-Boc protection, C-F bond

The molecular structure consists of a five-membered pyrrolidine ring with a fluorine atom at the 4-position, a carboxylic acid group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The stereochemistry at positions 2 and 4 is defined as S configuration, which differentiates this compound from the (2R,4S) diastereomer documented in some sources .

Physical PropertyExpected Value
AppearanceLikely a white to off-white solid
SolubilitySoluble in organic solvents like THF, MeOH, CHCl₃; limited water solubility
Melting PointNot specified for this exact stereoisomer
LogPLikely similar to related compounds (~0.1)

The presence of the fluorine atom typically increases lipophilicity compared to non-fluorinated analogues, while the carboxylic acid group contributes hydrophilicity and hydrogen-bonding capabilities. The Boc group adds lipophilicity and steric bulk to the molecule.

Synthesis and Preparation Methods

Specific Synthesis Procedure

Though specific synthesis for the (2S,4S) isomer is not provided in the search results, we can reference the procedure for the related (2R,4S) isomer and infer modifications:

The synthesis of the related (2R,4S) isomer involves a two-stage process:

  • Hydrolysis of the methyl ester: 1-(tert-butyl) 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate is treated with sodium hydroxide in a mixture of methanol and tetrahydrofuran for 2 hours .

  • Acidification: The reaction mixture is acidified to pH 3 with concentrated HCl, followed by extraction with a mixture of methanol and chloroform .

A similar approach could theoretically be applied to synthesize the (2S,4S) isomer, starting from the appropriate protected (2S,4S)-4-fluoropyrrolidine precursor.

The documented procedure for the (2R,4S) isomer is described as: "To the ester 16 (3.05, 12.33 mmol) in MeOH (20 ml), THF (20 ml), aq sodium hydroxide (986 mg, 24.66 mmol) was added. After 2h, volatiles were removed in vacuum. Aqueous layer's pH was adjusted to about 3 with concentrated HCl, and reaction mixture was extracted with MeOH/CHCl₃ (1:9). Combined organic layers were washed with brine, dried and concentrated to yield 2.8 g of the acid 17."

Applications and Significance

Medicinal Chemistry Applications

Fluorinated proline derivatives like (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid are valuable building blocks in medicinal chemistry for several reasons:

Peptide Synthesis

In peptide chemistry, fluorinated proline derivatives are used to:

  • Introduce conformational constraints

  • Modify the cis/trans amide bond equilibrium

  • Enhance stability against enzymatic degradation

  • Alter the pharmacokinetic properties of peptide-based drugs

The (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, with its specific stereochemistry, likely imparts unique structural features when incorporated into peptides.

Related Fluorinated Pyrrolidine Derivatives

Comparison with Stereoisomers

Several related fluorinated pyrrolidine derivatives appear in the search results, allowing for comparative analysis:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Differences
(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid681128-50-7C₁₀H₁₆FNO₄233.24Different stereochemistry at C-2 position (R vs S)
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid6745-32-0C₅H₈FNO₂133.12Lacks the Boc protecting group
(2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid hydrochloride60604-36-6C₅H₉ClFNO₂-Different stereochemistry (4R vs 4S) and HCl salt

These different stereoisomers and derivatives each possess unique physical and chemical properties that affect their behavior in chemical reactions and biological systems.

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